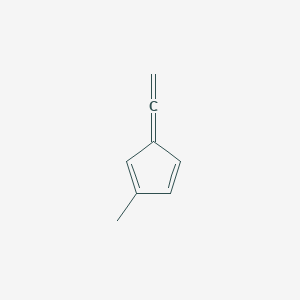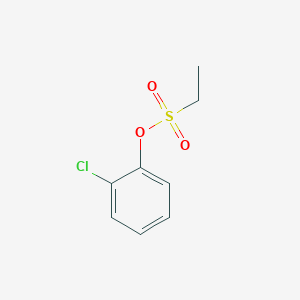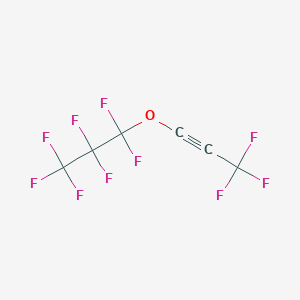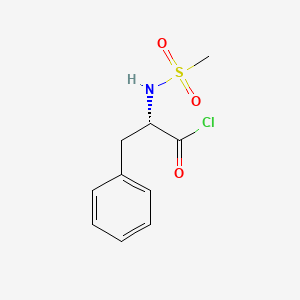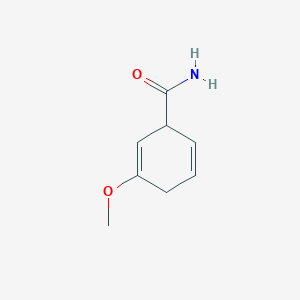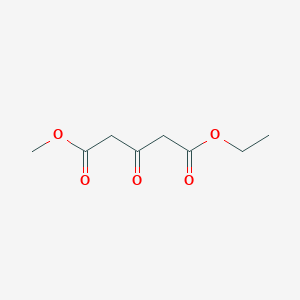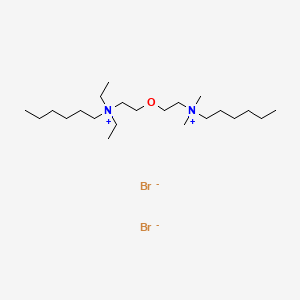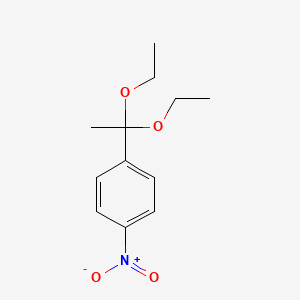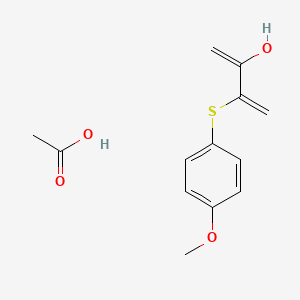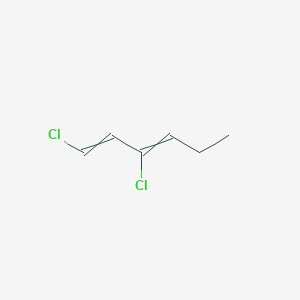
1,3-Dichlorohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichlorohexa-1,3-diene is a conjugated diene with two chlorine atoms attached to the first and third carbon atoms of the hexadiene chain Conjugated dienes are compounds with alternating double and single bonds, which give them unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichlorohexa-1,3-diene can be synthesized through various methods. One common approach involves the reaction of 1,3-dichloropropene with a suitable base to form the corresponding diene. Another method includes the use of transition metal-catalyzed coupling reactions, such as the palladium-catalyzed cross-coupling of 1,3-dichloropropene with an alkyne, followed by hydrogenation to yield the desired diene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for maximizing the production efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichlorohexa-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diene into alkanes or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the chlorine atoms.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alkanes and partially reduced dienes.
Substitution: Various substituted dienes depending on the nucleophile used.
Scientific Research Applications
1,3-Dichlorohexa-1,3-diene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,3-dichlorohexa-1,3-diene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds and chlorine atoms. These features allow it to undergo electrophilic addition, nucleophilic substitution, and other reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene without chlorine atoms.
1,3-Dichlorobutadiene: A similar compound with chlorine atoms on a shorter diene chain.
1,3-Hexadiene: A conjugated diene without chlorine atoms.
Uniqueness
1,3-Dichlorohexa-1,3-diene is unique due to the presence of chlorine atoms, which enhance its reactivity and provide additional sites for chemical modification. This makes it more versatile in synthetic applications compared to its non-chlorinated counterparts .
Properties
CAS No. |
64782-72-5 |
|---|---|
Molecular Formula |
C6H8Cl2 |
Molecular Weight |
151.03 g/mol |
IUPAC Name |
1,3-dichlorohexa-1,3-diene |
InChI |
InChI=1S/C6H8Cl2/c1-2-3-6(8)4-5-7/h3-5H,2H2,1H3 |
InChI Key |
OIAIBEFLVYJFTD-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C=CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


